molecular formula C5H11NO B1215654 N-Butylformamide CAS No. 871-71-6

N-Butylformamide

Cat. No.: B1215654
CAS No.: 871-71-6
M. Wt: 101.15 g/mol
InChI Key: QQGNLKJAIVSNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butylformamide is an organic compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It is part of the formamide family, a class of compounds recognized for their significant utility in synthetic organic chemistry and as intermediates in the development of functional molecules . Formamides, in general, are pivotal as precursors for the synthesis of various heterocycles, formamidines, and isocyanides . They also find application as polar solvents and organocatalysts in certain chemical reactions . As an N-monoalkylformamide, this compound is a candidate for use as a reactant in transamidation reactions or as a starting material in the synthesis of more complex compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the product's Safety Data Sheet (SDS) for safe handling and storage guidelines. For comprehensive technical data, including spectroscopic information, please refer to public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

871-71-6

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-butylformamide

InChI

InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7)

InChI Key

QQGNLKJAIVSNCO-UHFFFAOYSA-N

SMILES

CCCCNC=O

Canonical SMILES

CCCCNC=O

Other CAS No.

871-71-6

Origin of Product

United States

Advanced Synthetic Methodologies for N Butylformamide and Its Structural Analogues

Mechanistic Elucidation of Classic and Contemporary Synthetic Routes to N-Butylformamide

The formation of the amide bond in this compound can be achieved through several pathways, each with distinct mechanistic considerations, kinetic profiles, and thermodynamic driving forces.

Amidation Reactions: Kinetic and Thermodynamic Considerations

Direct amidation, typically involving the reaction of n-butylamine with formic acid or its derivatives, remains a cornerstone for this compound synthesis. The reaction between a primary amine and a carboxylic acid to form an amide and water is an equilibrium process.

Reaction with Formic Acid: The reaction of n-butylamine with formic acid proceeds via an initial salt formation, followed by dehydration at elevated temperatures to yield this compound and water nih.govmdpi.com.

Mechanism: The process involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of formic acid, followed by proton transfer and elimination of water.

Kinetics & Thermodynamics: This reaction is often driven to completion by removing water, either azeotropically or through dehydrating agents nih.govmdpi.com. The kinetics are influenced by temperature, concentration, and the presence of catalysts. Thermodynamic considerations favor amide formation when water is efficiently removed. For instance, heating formic acid and n-butylamine in toluene (B28343) with a Dean-Stark trap to collect water can drive the reaction to completion mdpi.com.

Reaction with Formic Acid Derivatives: Esters of formic acid, such as methyl formate (B1220265) or ethyl formate, can also react with n-butylamine to form this compound and the corresponding alcohol. This transamidation reaction can be catalyzed by bases nih.govmdpi.com.

Catalysis: The use of catalytic amounts of base, such as sodium formate, can facilitate the reaction under mild conditions, even solvent-free nih.gov.

Thermodynamics: The equilibrium of ester amidation is generally favorable, especially when the alcohol by-product is volatile and easily removed.

Transamidation of DMF: N,N-Dimethylformamide (DMF) can serve as a formylating agent through transamidation with amines, often facilitated by Lewis acids or other activating agents. For example, boron trifluoride etherate or tris(pentafluorophenyl)borane (B72294) have been used to activate DMF for formylation acs.org.

Mechanism: The Lewis acid activates the carbonyl oxygen of DMF, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Table 2.1.1: Kinetic and Thermodynamic Considerations in this compound Synthesis via Amidation

ReactantsFormylating AgentBy-productTypical ConditionsYield (%)Reference
n-Butylamine + Formic AcidFormic AcidWaterReflux in toluene with Dean-Stark trap78-95 mdpi.com
n-Butylamine + Formic AcidFormic AcidWaterSolvent-free, 80 °CGood-Excellent nih.gov
n-Butylamine + Methyl FormateMethyl FormateMethanol (B129727)Catalytic base, room temp. to refluxGood-Excellent nih.govmdpi.com
n-Butylamine + DMFDMFDimethylamineB(OCH₂CF₃)₃ catalyst, 80 °C~30% (NMR) acs.org

Reductive Amination Pathways for this compound Formation

While "reductive amination" typically refers to the formation of amines, related "reductive formylation" pathways are employed to synthesize formamides, including this compound. These methods often utilize carbon dioxide (CO₂) as a C1 source, which is reduced in the presence of an amine.

CO₂ and Hydrosilane Reduction: Carbon dioxide can be reductively formylated by amines using hydrosilanes (e.g., polymethylhydrosiloxane, PMHS) as reducing agents. This process often requires a catalyst, such as N-heterocyclic carbenes (NHCs) or transition metal complexes acs.orgrsc.org.

Mechanism: The reaction typically involves the activation of CO₂ and the hydrosilane, followed by reaction with the amine to form a silylcarbamate or formylsilane intermediate, which then yields the formamide (B127407). The mechanism can be complex, involving various equilibria and pathways depending on the catalyst and substrates acs.org.

CO₂ and Sodium Borohydride (B1222165) Reduction: A catalyst-free approach utilizes sodium borohydride (NaBH₄) as the reducing agent in the presence of CO₂ and an amine. This method generates a "formoxy borohydride" species in situ, which facilitates the N-formylation researchgate.netrsc.orgscispace.com.

Mechanism: The reaction proceeds via the in situ formation of formoxy borohydride species from CO₂ and NaBH₄. These species then react with the amine to form the N-formyl derivative. The presence of formamide-based solvents can enhance the formation of these active species researchgate.netscispace.com.

Table 2.1.2: Reductive Formylation Pathways for this compound Synthesis

ReactantsFormyl SourceReducing AgentCatalyst / AdditiveTypical ConditionsYield (%)Reference
n-Butylamine + CO₂CO₂PMHSNHC or metal complexSolvent (e.g., DMF, DMA), moderate temperatureVariable acs.orgrsc.org
n-Butylamine + CO₂CO₂NaBH₄None (catalyst-free)Formamide-based solvent, ambient pressure, room temp.Good researchgate.netscispace.com

Novel Catalyst Systems and Green Chemistry Approaches in this compound Synthesis

The drive towards sustainable chemistry has spurred the development of novel catalytic systems and greener methodologies for formamide synthesis.

Catalyst-Free Methods: The use of CO₂ with NaBH₄ represents a significant green chemistry advancement, eliminating the need for metal catalysts and operating under mild, ambient conditions researchgate.netrsc.orgscispace.com.

Heterogeneous Catalysis: Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, have been developed for the N-formylation of amines. These catalysts are recyclable, easily separable using magnets, and offer good activity and reusability rsc.org.

Transition Metal Catalysis: Ruthenium (Ru) and copper (Cu) catalysts are employed in various green synthesis strategies:

Ru-Catalyzed CO₂ Conversion: Ru catalysts, such as Ru-Macho, can mediate the synthesis of formamides from CO₂ and amines, often in biphasic systems for catalyst recycling acs.org.

Cu-Catalyzed Formylation: Copper salts can catalyze the formylation of amines using methanol and hydrogen peroxide as oxidants mdpi.com.

Green Solvents and Conditions:

Solvent-Free Reactions: Formylation using formic acid and sodium formate can be performed efficiently under solvent-free conditions nih.gov.

Microwave Irradiation: Microwave assistance can accelerate formylation reactions, reducing reaction times and potentially improving yields nih.gov.

Atom Economy: Methods utilizing CO₂ as a C1 source offer excellent atom economy, as the only by-product is often water or a simple salt.

Table 2.1.3: Novel Catalysts and Green Chemistry Approaches for this compound Synthesis

Method / Catalyst SystemFormyl SourceReducing Agent / OxidantKey FeaturesYield (%)Reference
NaBH₄ / CO₂CO₂NaBH₄Catalyst-free, ambient conditions, greenGood researchgate.netscispace.com
Sulfonic acid-functionalized magnetic nanoparticlesFormic AcidN/AHeterogeneous, recyclable, magnetic separation, mild conditionsHigh rsc.org
Ru-Macho catalystCO₂N/ABiphasic system, catalyst recycling, miniplant scale48-81 acs.org
CuCl₂·H₂O / H₂O₂MethanolH₂O₂Catalytic oxidation, mild conditions63-80 mdpi.com
Formic Acid + Sodium FormateFormic AcidN/ASolvent-free, catalyst (sodium formate) reusableGood-Excellent nih.gov
Formic Acid + TolueneFormic AcidN/AAzeotropic water removal (Dean-Stark)78-95 mdpi.com

Precision Synthesis of this compound Derivatives and Stereoisomers

While this compound itself does not possess stereoisomers, the synthesis of its derivatives and structural analogues involves precise control over chemical transformations, including modifications to the alkyl chain and the formyl moiety.

N-Alkylation and Acylation Strategies for Modified N-Butylformamides

These strategies focus on creating analogues or modifying existing formamide structures.

Synthesis of N-Alkylformamides: The general synthesis of N-alkylformamides can be achieved by reacting primary amines with formylating agents. For example, N-propylformamide or N-pentylformamide can be synthesized using similar methods described for this compound nih.govmdpi.com.

Schotten-Baumann Reaction: This classic method involves the acylation of amines with acyl chlorides (e.g., formyl chloride, though unstable and usually generated in situ) in the presence of a base scispace.com.

Synthesis of N,N-Dialkylformamides: N,N-dialkylformamides, such as N,N-diethylformamide or N,N-di-n-propylformamide, can be synthesized by reacting secondary amines with formylating agents or by alkylating primary amides. These are structural analogues where both hydrogens on the nitrogen are replaced by alkyl groups google.com.

N-Alkylation of Existing Formamides: While not directly forming this compound derivatives, the N-alkylation of N-monosubstituted formamides (e.g., N-methylformamide) can lead to N,N-disubstituted formamides. This type of reaction involves alkylating the nitrogen atom of a pre-formed formamide researchgate.net.

Table 2.2.1: Synthesis of N-Alkylformamide Derivatives and Analogues

Target CompoundReactantsFormylating Agent / MethodConditionsYield (%)Reference
N-Propylformamiden-PropylamineFormic Acid / Methyl FormateAs described for this compoundGood nih.govmdpi.com
N,N-DiethylformamideDiethylamineFormylating AgentVarious methodsVariable google.comrsc.org
N,N-PentylhexylformamideN-PentylhexylamineFormylating AgentVarious methodsVariable google.com
N-Methyl-N-tosylformamideN-Methylformamide + Tosyl chlorideN-AlkylationBase, solventVariable researchgate.net

Functionalization at the Formyl Moiety: Advanced Transformations

Direct functionalization of the formyl group (-CHO) within the this compound structure is not a common transformation, as the formyl group is integral to the amide linkage. However, this section can be interpreted as advanced methods for introducing the formyl group or transforming related structures.

Vilsmeier-Haack Formylation: While typically used for aromatic systems like pyrroles or thiophenes, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a powerful method for introducing formyl groups core.ac.uk. This highlights the reactivity of DMF as a formylating agent.

Formylation using Functionalized Reagents: The use of specific formylating agents can be considered an advanced transformation. For example, using reagents that enable milder conditions or higher selectivity. Formic acid, methyl formate, and CO₂ with reducing agents are primary examples nih.govmdpi.comresearchgate.net. The development of novel catalysts for these formylations also falls under advanced transformations rsc.org.

Transformations of Amide Linkages: While not directly functionalizing the formyl moiety, research into the transformations of amide bonds can provide context. For instance, N-formamides can be converted to isocyanides using dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) or phosphoryl trichloride (B1173362) (POCl₃) rsc.org. This showcases the reactivity of the formamide structure.

Table 2.2.2: Advanced Formylation Methods and Related Transformations

Transformation / ReagentTarget TransformationKey Reagents / ConditionsProduct Type (Example)Reference
Vilsmeier-Haack FormylationIntroduction of formyl groupPOCl₃, DMFFormyl-substituted aromatics core.ac.uk
CO₂ + NaBH₄Reductive formylation of aminesCO₂, NaBH₄, formamide solventN-Formyl amines researchgate.netscispace.com
Formic Acid + Catalytic BaseFormylation of aminesFormic Acid, NaHCO₃, solvent-freeN-Formyl amines nih.gov
Conversion of N-Formamides to IsocyanidesTransformation of formamide structurep-TsCl or POCl₃, baseIsocyanides rsc.org
N-Alkyl Formamide Activation (Copper-Catalyzed)C-N and C-O bond formation, synthesis of benzoxazine (B1645224) derivativesCopper catalyst, oxidant, N-alkyl formamideBenzoxazine derivatives researchgate.net

Compound List

this compound

Formic Acid

n-Butylamine

Methyl Formate

Ethyl Formate

N,N-Dimethylformamide (DMF)

N,N-Diethylformamide (DEF)

N,N-Di-n-propylformamide

N,N-Pentylhexylformamide

N-Propylformamide

N-Methylformamide

N-t-Butylformamide

N,N-Di-n-butylformamide Dimethyl Acetal (B89532) (DBF-DMA)

N-Methyl-N-tosylformamide

N-Butylammonium

Formate Esters

Formamidines

Isocyanides

N-Alkylformamides

N,N-Dialkylformamides

N-Formylaminonitriles

N-Formyldehydroalanine Nitrile

N-Benzylformamide (NBFA)

N-Benzylacetamide

N-Benzylpropionamide

N-Butylacetamide

N-Butylpropionamide

N-Butylisobutyramide

N,N-Pentylhexylacetamide

N,N-Pentylhexylpropionamide

N,N-Pentylhexyl-n-butyramide

N,N-Pentylhexylisobutyramide

N,N-Methylethylpropionamide

N,N-Methyl-n-propylpropionamide

N,N-Methylisopropylpropionamide

N,N-Methyl-n-butylpropionamide

N,N-Methylethyl-n-butyramide

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues focuses on the development of methodologies that introduce or control stereochemistry, leading to enantiomerically enriched compounds. This compound itself is an achiral molecule, meaning that the chirality in its analogues must arise from stereocenters introduced elsewhere in the molecule, such as on the butyl chain or through chiral substituents attached to the nitrogen atom. Research in this domain primarily explores catalytic asymmetric synthesis and the use of chiral auxiliaries to achieve high levels of stereoselectivity.

Catalytic Asymmetric Synthesis Approaches

A significant pathway for creating chiral formamide derivatives involves catalytic asymmetric reactions, particularly the enantioselective addition of organometallic reagents to imines. Studies have detailed the synthesis of chiral N-alkylated formamides, such as N-(1-phenylpropyl)formamides, which serve as representative analogues, utilizing this strategy researchgate.netorganic-chemistry.org.

This methodology typically employs N-formyl-α-(p-tolysulfonyl)benzylamines as starting materials. These precursors are converted into acyl imines, which then undergo addition with alkylzinc reagents. The reaction is catalyzed by chiral ligands, notably [2.2]paracyclophane-based N,O-ligands. This catalytic system facilitates the formation of alkylated N-(1-phenylpropyl)formamides with reported excellent yields and enantioselectivities researchgate.netorganic-chemistry.org. The choice of solvent, such as hexane, and the specific chiral ligand are critical factors in optimizing the stereochemical outcome of these reactions organic-chemistry.org. While these examples produce N-(1-phenylpropyl)formamides, they effectively demonstrate the principles of catalytic asymmetric synthesis for generating chiral formamide analogues.

Table 1: Representative Catalytic Methods for Chiral Formamide Analogue Synthesis

MethodologyKey Catalysts/LigandsSubstrate PrecursorsProduct ClassReported YieldReported Enantioselectivity (ee)References
Catalytic Dialkylzinc Addition to IminesChiral [2.2]paracyclophane-based N,O-ligandsN-formyl-α-(p-tolysulfonyl)benzylamines (acyl imines)N-(1-phenylpropyl)formamides (Chiral Analogues)ExcellentExcellent researchgate.netorganic-chemistry.org
Asymmetric Reduction of Ketimines (Formamide Catalysts)N-methyl amino acid-derived formamides (as catalysts)KetiminesN-alkyl amines (via reduction)HighHigh (e.g., ≤92% ee) researchgate.net

Detailed Research Findings: The catalytic asymmetric dialkylzinc addition to imines, as facilitated by chiral [2.2]paracyclophane-based N,O-ligands, represents a key advancement in the synthesis of enantiomerically enriched formamide derivatives organic-chemistry.org. This metal-catalyzed approach offers a versatile route to chiral molecules, with the potential for adaptation to various alkyl groups and imine structures. The methodology is characterized by its simplicity and broad applicability, making it a valuable tool in asymmetric synthesis organic-chemistry.org. Furthermore, research has explored chiral formamides derived from amino acids as organocatalysts for asymmetric reductions, highlighting that chiral formamide structures themselves can be synthesized and effectively utilized in stereoselective transformations researchgate.net.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy for obtaining chiral formamide analogues involves the use of chiral auxiliaries. Chiral auxiliaries, such as tert-butanesulfinamide, are instrumental in the stereoselective conversion of prochiral ketones or imines into chiral amines with high enantiomeric purity ca.govbeilstein-journals.orgrsc.org. These enantiomerically enriched chiral amines can subsequently be formylated, for instance, using formic acid or its derivatives, to yield chiral N-alkylformamides. This indirect synthetic route enables the stereoselective construction of the chiral center, which is then integrated into the formamide structure. The accessibility of both enantiomers of common chiral auxiliaries and the mild conditions required for their removal contribute to the practicality of this method for generating a diverse array of chiral formamide derivatives ca.govbeilstein-journals.org.

Other Relevant Methodologies

Beyond these primary methods, broader advancements in asymmetric synthesis, including the application of chiral phase-transfer catalysts or organocatalysts such as chiral phosphoric acids, could potentially be adapted for the stereoselective synthesis of formamide derivatives. For example, chiral phosphoric acids have been employed in enantioselective cycloaddition reactions to construct chiral nitrogen-containing compounds nih.govifremer.fr, underscoring the wide applicability of organocatalysis in the creation of complex chiral molecules featuring amide functionalities.

Compound List

this compound

N-(1-phenylpropyl)formamides

Sophisticated Spectroscopic and Structural Elucidation of N Butylformamide Systems

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Electronic Structure Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the conformational and electronic landscape of N-Butylformamide. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule. This allows for the determination of its three-dimensional structure and the distribution of electrons, which are crucial for understanding its reactivity and physical properties. nih.gov

NMR data, often used in conjunction with infrared spectroscopy and theoretical calculations, allows for in-depth conformational analysis of organic compounds. auremn.org.br The chemical shifts and coupling constants observed in an NMR spectrum are highly sensitive to the molecule's geometry, making it possible to identify different rotational isomers (conformers) and determine their relative populations. auremn.org.br

For more complex molecular systems, one-dimensional (1D) NMR spectra can become overcrowded and difficult to interpret. weebly.comresearchgate.net In such cases, multi-dimensional NMR techniques are employed to resolve overlapping signals and provide more detailed structural information. weebly.comomicsonline.org These methods separate spectral information into two or more frequency dimensions, revealing correlations between different nuclei.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for determining the spatial proximity of atoms within a molecule. It measures the transfer of nuclear spin polarization through space, providing information about internuclear distances and, consequently, the molecule's conformation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of a proton with a directly attached heteronucleus, such as carbon-13 or nitrogen-15. huji.ac.il This allows for the unambiguous assignment of signals in both the proton and heteronuclear spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC detects correlations between a proton and a heteronucleus that are separated by two or three bonds. omicsonline.orgyoutube.com This is invaluable for piecing together the carbon skeleton of a molecule and establishing long-range connectivity. researchgate.net

TechniqueInformation ProvidedApplication to this compound
2D-NOESYThrough-space correlations between protons, indicating spatial proximity.Determination of the preferred conformation(s) by identifying protons that are close to each other in space.
HSQCOne-bond correlations between protons and directly attached heteronuclei (e.g., 13C, 15N). huji.ac.ilAssignment of proton and carbon signals, confirming the direct bonding pattern.
HMBCCorrelations between protons and heteronuclei over two or three bonds. omicsonline.orgyoutube.comElucidation of the carbon framework and confirmation of the overall molecular structure by identifying long-range connectivities.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid phase. jocpr.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and molecular arrangement in solid samples. jocpr.com This makes it particularly valuable for studying both crystalline and amorphous forms of this compound derivatives. europeanpharmaceuticalreview.com

In the pharmaceutical industry, for instance, ssNMR is used to identify different crystalline forms (polymorphs), which can have significant impacts on a drug's bioavailability and stability. europeanpharmaceuticalreview.com It can also be used to quantify the amount of crystalline and amorphous content in a sample, a critical parameter for quality control. europeanpharmaceuticalreview.combruker.com The technique is non-destructive and can often distinguish the active pharmaceutical ingredient from excipients in a formulated product. europeanpharmaceuticalreview.com

For this compound derivatives, ssNMR can provide insights into:

Polymorphism: Identifying and characterizing different crystalline forms.

Amorphous Content: Quantifying the degree of disorder in a solid sample.

Molecular Mobility: Studying the movement of molecules within the solid lattice.

Drug-Excipient Interactions: Understanding how the this compound derivative interacts with other components in a formulation.

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Conformational Dynamics

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mdpi.com These techniques are highly sensitive to the chemical bonds and functional groups present, as well as the molecule's conformation and intermolecular interactions. icm.edu.pl By analyzing the vibrational spectrum, researchers can gain a detailed understanding of the molecular structure and dynamics of this compound.

FTIR and Raman spectroscopy are complementary techniques. mdpi.com FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com Some vibrational modes may be strong in the FTIR spectrum and weak or absent in the Raman spectrum, and vice versa. mdpi.com

The vibrational spectrum of this compound contains a wealth of information about its molecular structure. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of a particular bond. The process of assigning these peaks to their corresponding vibrational modes is known as band assignment. ias.ac.in

Computational methods, such as density functional theory (DFT), are often used to aid in the assignment of vibrational spectra. nih.govnih.gov These methods can calculate the vibrational frequencies and intensities of a molecule, which can then be compared to the experimental spectrum. ias.ac.in This combination of experimental and theoretical approaches allows for a detailed and accurate analysis of the vibrational modes.

For this compound, key vibrational modes include:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I): A strong band usually found between 1630 and 1695 cm⁻¹.

N-H bend (Amide II): Occurs in the range of 1510-1570 cm⁻¹.

C-N stretch: Appears in the 1200-1350 cm⁻¹ region.

C-H stretches: Found in the 2800-3000 cm⁻¹ range. uci.edu

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the molecule's conformation.

Vibrational ModeTypical Wavenumber Range (cm-1)Significance for this compound
N-H Stretch3300-3500Provides information about hydrogen bonding involving the amide group.
C=O Stretch (Amide I)1630-1695Sensitive to the electronic environment of the carbonyl group and hydrogen bonding.
N-H Bend (Amide II)1510-1570Coupled with the C-N stretch, its position is indicative of conformation.
C-N Stretch1200-1350Reflects the strength of the carbon-nitrogen bond.
C-H Stretches2800-3000Characteristic of the butyl group. uci.edu

By recording vibrational spectra at different temperatures, it is possible to study the phase behavior of this compound. Changes in the spectrum, such as shifts in peak positions or changes in peak widths, can indicate a phase transition, such as melting or a change in crystalline form. mdpi.com

Temperature-dependent studies can also provide information about the conformational equilibrium of the molecule. As the temperature changes, the relative populations of different conformers may shift, leading to changes in the observed spectrum. By analyzing these changes, it is possible to determine the thermodynamic parameters for the conformational equilibrium.

Advanced Mass Spectrometry for Isotopic Labeling and Reaction Mechanistic Elucidation (e.g., GC-MS/MS, LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for identifying and quantifying compounds, as well as for elucidating reaction mechanisms. When coupled with a separation technique such as gas chromatography (GC) or liquid chromatography (LC), it becomes a highly versatile and sensitive analytical method. usda.gov

Isotopic labeling is a technique in which an atom in a molecule is replaced by one of its isotopes. nih.gov This can be used to trace the fate of the molecule in a chemical reaction or biological system. nih.gov By analyzing the mass spectrum of the products, it is possible to determine which atoms from the starting material are incorporated into the products, providing valuable information about the reaction mechanism. semanticscholar.org

For example, by using this compound labeled with a heavy isotope of carbon (¹³C) or nitrogen (¹⁵N), researchers can follow the path of these atoms in a reaction. This can help to identify intermediates and transition states, and to ultimately understand the detailed steps of the reaction mechanism. Techniques such as GC-MS/MS and LC-MS/MS provide the high sensitivity and selectivity needed for these types of studies. chromatographyonline.com

X-ray Crystallography of this compound Co-crystals and Metal Complexes: Bond Lengths, Angles, and Dihedral Angles

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecular geometry, conformation, and intermolecular interactions of a compound. In the context of this compound, crystallographic studies of its co-crystals and metal complexes would yield critical insights into its coordination behavior and non-covalent interactions.

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. An X-ray diffraction analysis of an this compound co-crystal would reveal how it interacts with other molecules. The amide group (-CONH-) of this compound is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen, C=O). The precise bond lengths and angles of these hydrogen bonds would quantify their strength and geometry.

Metal complexes involving this compound as a ligand would be elucidated by determining the coordination geometry around the metal center. The formamide (B127407) group can coordinate to a metal ion, typically through the carbonyl oxygen atom. Crystallographic data would provide the exact length of the metal-oxygen bond, as well as changes in the C=O and C-N bond lengths of the formamide upon coordination. These structural parameters are crucial for understanding the nature and strength of the metal-ligand bond.

While the application of X-ray crystallography to this compound systems is of significant scientific interest, a review of current literature indicates a lack of publicly available, specific crystallographic data for its co-crystals or metal complexes. For illustrative purposes, the following table demonstrates how such data would be presented for a hypothetical 1:1 co-crystal of this compound and a generic hydrogen bond donor (H-A), and a generic metal complex [M(this compound)Cl₂].

Illustrative Crystallographic Data for Hypothetical this compound Systems

Hypothetical Co-crystal: this compound···H-A
ParameterAtoms InvolvedValue
H-Bond Length (Å)O···He.g., 1.85
H-Bond Angle (°)C=O···He.g., 175.0
C=O Bond Length (Å)C=Oe.g., 1.245
Hypothetical Metal Complex: [M(this compound)Cl₂]
ParameterAtoms InvolvedValue
Coordination Bond Length (Å)M-Oe.g., 2.150
Bond Angle (°)M-O=Ce.g., 125.0
C=O Bond Length (Å)C=Oe.g., 1.260
Dihedral Angle (°)M-O-C-Ne.g., 180.0

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Optically Active this compound Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure of molecules, providing information that is often unattainable through other spectroscopic techniques. This compound itself is an achiral molecule and therefore does not exhibit a chiroptical response. However, its optically active derivatives, for instance, those with a stereocenter on the butyl chain (e.g., N-[(S)-sec-butyl]formamide), would be suitable candidates for analysis by these methods.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. mdpi.com The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of a molecule. For a chiral this compound derivative, the amide chromophore gives rise to characteristic electronic transitions, such as the n → π* and π → π* transitions. researchgate.net The sign and intensity of the corresponding signals (Cotton effects) in the ECD spectrum are directly related to the spatial arrangement of atoms around the chromophore, allowing for the unambiguous assignment of the absolute configuration by comparing experimental spectra with those predicted by quantum-mechanical calculations.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. wikipedia.orgrsc.org VCD spectroscopy provides detailed conformational information about chiral molecules in solution. nih.gov A VCD spectrum provides information on the stereochemistry of the entire molecule, as every vibrational mode in a chiral molecule is, in principle, VCD active. For an optically active derivative of this compound, characteristic vibrational bands such as the N-H stretch, C=O stretch, and C-N stretch would show VCD signals whose signs and intensities are diagnostic of the molecule's preferred solution-phase conformation and absolute configuration. wikipedia.org

Currently, specific experimental ECD or VCD studies on optically active this compound derivatives are not reported in the surveyed scientific literature. Such studies would be valuable for elucidating the conformational preferences and absolute stereochemistry of this class of chiral amides.

Computational and Theoretical Studies on N Butylformamide

Quantum Chemical Calculations of N-Butylformamide Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties and potential reactivity of this compound. These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbitals, and energy landscapes.

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method that allows for the calculation of electronic structure and properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G(d,p), have been used to elucidate its ground state properties and to map out reaction pathways, including the identification of transition states.

These studies reveal that the formyl group in this compound acts as an electron-withdrawing moiety, polarizing the molecule and influencing the electron density distribution across the amide linkage. This polarization can impact the molecule's reactivity, particularly at the nitrogen atom. DFT calculations are also instrumental in analyzing potential reaction pathways, such as formyl transfer or alkylation reactions, by identifying transition states and their associated energy barriers. Such information is crucial for understanding and optimizing synthetic routes involving this compound. Furthermore, DFT is used to predict spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data for validation irjweb.comrsc.orgnih.gov. For instance, calculated IR spectra typically show characteristic stretching vibrations for the C=O group around 1650 cm⁻¹ and the N-H group around 3300 cm⁻¹ . NMR predictions often align well with experimental values, aiding in the assignment of signals for the formyl proton (typically around δ 8.1–8.3 ppm) and the N-butyl chain protons .

Ab initio methods, which rely solely on fundamental physical constants without empirical parameterization, offer a rigorous approach to determining molecular geometries, energies, and conformational preferences. For this compound, ab initio calculations are employed to explore its conformational landscape, identifying stable rotamers and assessing the relative stability of different isomers.

Studies on similar N-alkylformamides indicate that the molecule can exist in different conformations due to rotation around the C-N amide bond and the C-C bonds of the butyl chain. Ab initio calculations help to quantify the energy differences between these conformers, revealing that the trans isomer is generally more stable than the cis isomer, with typical prevalence ratios observed in related compounds ut.eeresearchgate.net. For example, in N-methyl-N-butylformamide, the trans isomer has been reported to constitute approximately 60-61% of the mixture ut.ee. These calculations also provide insights into rotational barriers around the C-N bond, which are critical for understanding molecular dynamics and potential isomerization processes. For N-methylformamide, a simpler analogue, rotational barriers around the C-N bond have been calculated to be around 7.0 kcal/mol researchgate.net. These studies can also explore the stability of dimeric structures, which are important for understanding intermolecular interactions researchgate.netscielo.org.mxconicet.gov.ar.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by tracking the positions and velocities of atoms over time, allowing for the study of solvation, diffusion, and intermolecular interactions in condensed phases.

MD simulations are crucial for understanding how this compound behaves in different solvent environments. These simulations can model the formation of solvation shells around the molecule, revealing how solvent molecules arrange themselves and interact with this compound. Studies on related formamides, such as N,N-dimethylformamide (DMF), demonstrate how MD can map out ion-solvent and solvent-solvent interactions, providing detailed radial distribution functions and coordination numbers researchgate.netresearchgate.net.

While direct MD studies on this compound's solvation dynamics are less extensively detailed in the provided snippets, research on similar amides highlights the importance of solvent effects on properties like dielectric relaxation. For instance, studies on the formamide (B127407) series show correlations between carbon chain length, relaxation time (τ), and static dielectric constants (εs), indicating how the butyl chain influences these properties acs.orgliv.ac.uk. The methodology for predicting Gibbs energy of solvation using MD simulations has also been established rsc.org. These simulations can capture the dynamic interplay between the solute and solvent, offering insights into how solvent polarity and structure affect this compound's behavior.

Intermolecular hydrogen bonding plays a significant role in the collective behavior of liquid amides. Computational studies, including MD simulations and quantum chemical analyses, are used to characterize these networks. In N-methylformamide, Born-Oppenheimer MD simulations have revealed the formation of hydrogen bonds, such as HN…O and weaker HC…O interactions, between molecules, contributing to the local intermolecular structure arxiv.org.

These studies often define criteria for hydrogen bond formation based on interatomic distances and angles. For example, an HN…O hydrogen bond might be characterized by an N…O distance ≤ 3.43 Å, an H…O distance ≤ 2.78 Å, and an HN-N…O angle ≤ 30° arxiv.org. Quantum chemical calculations can further quantify the energetics of these hydrogen bonds, providing binding energies that are essential for understanding their strength and influence on molecular assembly and properties. The ability of the amide group to act as both a hydrogen bond donor and acceptor is a key feature investigated through these computational methods mdpi.comjchemrev.com.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A critical aspect of computational studies is the prediction of spectroscopic parameters, which can then be directly compared with experimental measurements. This validation process confirms the accuracy of the theoretical models and aids in the interpretation of experimental spectra.

For this compound, computational methods are used to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. DFT calculations, for instance, can accurately predict vibrational frequencies corresponding to functional groups like the carbonyl (C=O) and N-H stretches, as well as NMR chemical shifts for ¹H and ¹³C nuclei. These calculated spectra are often found to align well with experimental data, facilitating the assignment of specific peaks to particular atoms or functional groups within the molecule nih.gov. For example, experimental ¹H NMR spectra of this compound show characteristic signals for the formyl proton and the distinct protons of the N-butyl chain, with calculated values providing support for these assignments rsc.org. Similarly, FT-IR spectra exhibit characteristic absorption bands for the amide carbonyl group . This correlation between predicted and observed spectroscopic data is vital for confirming molecular structure and purity.

Compound List

this compound

N-methylformamide (NMF)

N,N-dimethylformamide (DMF)

N-ethylformamide (NEF)

N-tert-butylformamide (NtBF)

N-methylacetamide (NMA)

N-(2-endo-norbornyl)-formamide (NNF)

Formamide (F)

N-hexylformamide (NHF)

N-decylformamide (NDF)

N-propylformamide

N-methyl-N-butylformamide

N-ethyl-N-methylformamide

N-ethyl-N-methylacetamide

2-aminobenzamide (B116534)

2-amino-3-chloro-5-nitrobenzamide

Butane

Propane

Acetone

Ethanol

Benzene

N-propylformamide

this compound

N-ethylformamide

Nitrobenzene

Nitrogen

N,N'-dimethylformamide dimers

Reaction Mechanism Elucidation and Prediction of Reactivity via Computational Chemistry

Computational chemistry plays a pivotal role in dissecting the intricate pathways of chemical reactions and forecasting molecular behavior, offering insights that complement experimental observations. For compounds like this compound, understanding its formation and potential reactions through theoretical modeling allows for a deeper comprehension of its reactivity profile. This section delves into how computational methods are employed to elucidate reaction mechanisms and predict reactivity, drawing upon studies of similar amide formation processes.

Computational Approaches for Mechanism Elucidation

The elucidation of reaction mechanisms typically involves mapping the potential energy surface (PES) of a chemical transformation. Quantum chemical methods, most notably Density Functional Theory (DFT), are extensively utilized for this purpose. DFT calculations enable the precise determination of molecular geometries for reactants, intermediates, and transition states (TS), which represent the highest energy points along a reaction coordinate researchgate.netresearchgate.netsmu.edursc.org. By calculating the energies of these stationary points, researchers can construct energy profiles that illustrate the progression of a reaction.

Key aspects of mechanism elucidation through computation include:

Identification of Stationary Points: Computational chemists locate minima (representing stable species like reactants and intermediates) and first-order saddle points (representing transition states) on the PES researchgate.netsmu.edu. The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state correctly connects specific reactants and products smu.edu.

Comparison of Mechanistic Pathways: Theoretical studies frequently compare different proposed reaction mechanisms, such as stepwise (addition-elimination) versus concerted pathways. For instance, in the aminolysis of esters, which can lead to amides like this compound, both mechanisms have been computationally investigated, with analyses revealing subtle differences in energy barriers and intermediate structures researchgate.netresearchgate.net.

Inclusion of Environmental Effects: The influence of the reaction environment, particularly solvent effects, is crucial. Computational methods like the Polarizable Continuum Model (PCM) or Conductor-like Polarizable Continuum Model (CPCM) are used to account for solvation energies, which can significantly alter reaction pathways and transition state energies researchgate.netresearchgate.netnih.gov.

Prediction of Reactivity through Computational Analysis

The prediction of chemical reactivity is intrinsically linked to the energetic landscape of a reaction. Computational chemistry provides quantitative data that directly informs reactivity predictions:

Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is a primary determinant of reaction rate numberanalytics.com. Lower activation energies correlate with faster reaction rates. Computational studies calculate these barriers, allowing for the prediction of how quickly a reaction will proceed under given conditions researchgate.netresearchgate.netsmu.edu.

Relative Energies of Intermediates and Transition States: By comparing the energies of different intermediates or transition states, computational methods can predict which reaction pathways are energetically favored and what the likely products will be researchgate.netlasphub.com. This is vital for understanding selectivity in reactions with multiple possible outcomes.

Catalysis Effects: Computational studies can quantify the impact of catalysts on reaction mechanisms. By comparing the activation energies of catalyzed versus uncatalyzed reactions, the efficiency and mode of catalytic action can be understood and predicted researchgate.net.

Illustrative Computational Findings on Aminolysis Reactivity

Studies on the aminolysis of esters, a process relevant to the formation of this compound, have provided insights into how computational chemistry quantifies reactivity differences, particularly concerning the effect of catalysis. While specific quantitative data for this compound's reaction mechanisms are not detailed in the provided literature, comparative studies offer representative findings. For example, research on general aminolysis reactions has shown that catalysis can significantly lower the energy barriers for transition states.

Mechanistic Aspect / CatalysisKey Computational Finding (Illustrative)Significance for Reactivity Prediction
Uncatalyzed AminolysisActivation Energy for key step: X kcal/mol (representative)Establishes the baseline energy barrier and inherent reactivity of the uncatalyzed process.
Catalyzed AminolysisActivation Energy for key step: (X - 10 to 17) kcal/mol (representative)Demonstrates a substantial reduction in the energy barrier due to catalysis, predicting a significantly accelerated reaction rate.
Stepwise MechanismEnergy Barrier for Nucleophilic Attack (TS1): Y kcal/mol (representative)Identifies the rate-determining step and its associated energy cost, crucial for kinetic predictions.
Concerted MechanismEnergy Barrier for Single Transition State: Z kcal/mol (representative)Allows for direct comparison with stepwise mechanisms to determine the most kinetically favored pathway.

These illustrative findings highlight how computational analysis provides quantitative data, such as reductions in activation energy (10-17 kcal/mol) upon catalysis, which are critical for predicting reaction rates and understanding the underlying mechanisms of amide formation.

Compound List:

this compound

Reactivity Profiles and Comprehensive Reaction Mechanisms of N Butylformamide

Hydrolysis Kinetics and Detailed Mechanistic Pathways of N-Butylformamide

Amides, including this compound, are generally resistant to hydrolysis under neutral conditions due to the resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. However, hydrolysis can be achieved under strongly acidic or basic conditions, or enzymatically.

The kinetics of formamide (B127407) hydrolysis (the simplest amide) have been studied, providing insights into the general behavior of this class of compounds. For formamide, observed rate constants () can be expressed as a function of hydronium () and hydroxide (B78521) () ion concentrations, with a term for neutral hydrolysis () cdnsciencepub.comcdnsciencepub.com. For example, at 56°C, the observed kinetics for formamide hydrolysis fit the expression s⁻¹ cdnsciencepub.comcdnsciencepub.com. The activation parameters for the acid-catalyzed reaction of formamide include kcal mol⁻¹ and cal mol⁻¹ K⁻¹ cdnsciencepub.comcdnsciencepub.com. While specific kinetic data for this compound is not as extensively documented as for formamide, the general mechanistic framework is expected to be similar.

Base-Promoted Hydrolysis: In basic media, the hydrolysis of this compound involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate libretexts.orglibretexts.orgbyjus.com. This step is followed by the reformation of the carbonyl group, with the expulsion of the amide anion (butylamide anion) as a leaving group. The amide anion is a very poor leaving group due to its high basicity, making this step energetically unfavorable compared to acid-catalyzed hydrolysis libretexts.orglibretexts.orgchemistrysteps.com. The initially formed carboxylic acid is then deprotonated by the amide anion or excess hydroxide ions to form the carboxylate salt and the amine (n-butylamine). This final deprotonation step is irreversible and drives the reaction to completion, yielding formate (B1220265) and n-butylamine libretexts.orglibretexts.orgbyjus.com.

The base-promoted hydrolysis of formamide shows activation parameters of kcal mol⁻¹ and cal mol⁻¹ K⁻¹ cdnsciencepub.comcdnsciencepub.com. The rate constant for base-catalyzed formamide hydrolysis at 56°C was reported as M⁻¹s⁻¹ cdnsciencepub.comcdnsciencepub.com.

Neutral Hydrolysis: Neutral hydrolysis of amides, while generally slow, can occur through a mechanism involving water molecules. Theoretical studies on formamide suggest a favored mechanism involving hydration of the carbonyl group to form a diol intermediate, followed by water-assisted proton transfer. This pathway can lead to a zwitterionic intermediate or direct dissociation into ammonia (B1221849) and formic acid researchgate.netpnas.org. The predicted pseudo-first-order kinetic constant for the rate-limiting step of formamide hydrolysis at 25°C is approximately s⁻¹, which aligns well with experimental data of s⁻¹ researchgate.netnih.gov.

Amide Bond Transformations and Rearrangement Reactions Involving this compound

The amide bond in this compound can undergo various transformations beyond hydrolysis. While direct rearrangement reactions of this compound itself are not commonly cited, the general reactivity of amides includes transformations like the Hofmann rearrangement (though this typically involves primary amides) and reactions leading to other functional groups.

One notable transformation involving formamide derivatives is the Lossen rearrangement , which can convert hydroxamic acids into isocyanates, and subsequently into amides or formamides. In some cases, formamide itself can act as a solvent and promoter in such rearrangements, leading to the formation of N-substituted formamides rsc.org. This suggests that under specific conditions, the formyl group of formamide can be transferred.

Furthermore, this compound can participate in reactions where the amide bond is cleaved or modified. For instance, oxidative C-N bond cleavage of secondary amides has been reported to yield primary amides, a process that can be challenging due to the inherent stability of the amide bond rsc.orgnih.govresearchgate.net. These reactions often involve specific catalytic systems and oxidants.

Role of this compound in Nucleophilic Substitution Reactions (e.g., SN1, SN2 Pathways)

This compound itself is not typically a substrate for SN1 or SN2 reactions in the conventional sense, as it lacks a good leaving group attached to an sp³ hybridized carbon atom. However, this compound can act as a nucleophile through its nitrogen atom's lone pair, although it is a relatively weak nucleophile compared to amines due to the electron-withdrawing effect of the adjacent carbonyl group.

More commonly, this compound can serve as a solvent in nucleophilic substitution reactions. Its polar aprotic nature can stabilize transition states in SN2 reactions, thereby increasing reaction rates.

In specific contexts, derivatives of this compound, or related formamide structures, can undergo transformations that resemble nucleophilic substitution. For example, N,N-di-n-butylformamide dimethyl acetal (B89532) (DBF-DMA) can undergo nucleophilic substitution reactions where the methoxy (B1213986) groups are replaced by other nucleophiles . This highlights how modifications to the formamide structure can lead to participation in substitution chemistry.

Oxidation and Reduction Reactions of this compound

Oxidation: The oxidation of this compound is not a commonly reported reaction for direct functional group transformation of the amide itself. However, secondary amides can be oxidized under specific conditions to form imides or other oxidized products nih.govresearchgate.netorganic-chemistry.org. For example, Dess-Martin periodinane (DMP) has been used to oxidize secondary amides to imides organic-chemistry.org. Oxidative C-N bond cleavage of secondary amides to primary amides has also been achieved using systems like Co(II)/Oxone rsc.orgnih.govresearchgate.net. In some cases, oxidation of amines can lead to formamide derivatives, such as the reaction of tri-n-butylamine with nitric acid, which can produce N,N-di-n-butylformamide researchgate.net.

Reduction: this compound can be reduced to the corresponding amine, n-butylamine, and methanol (B129727). This transformation involves the reduction of the amide carbonyl group to a methylene (B1212753) group (C=O → CH₂). Common reducing agents for amides include lithium aluminum hydride (LiAlH₄) libretexts.orgchemistrysteps.com. The mechanism typically involves nucleophilic addition of hydride to the carbonyl carbon, followed by expulsion of the oxygen atom as an aluminate anion, leading to an iminium ion intermediate, which is then further reduced to the amine libretexts.orgchemistrysteps.com.

Other reducing systems have also been developed for amide reduction. For instance, nickel-catalyzed reductions using silanes can convert secondary amides to amines organic-chemistry.orgacs.org. Iridium catalysts with diethylsilane (B7801327) can also achieve this transformation, proceeding through an imine intermediate organic-chemistry.org. Furthermore, samarium diiodide (SmI₂) in the presence of an amine and water can reduce primary, secondary, and tertiary amides to alcohols via C-N bond cleavage nih.gov.

Acid-Base Catalyzed Reactions Involving this compound as a Substrate or Intermediate

This compound can act as both a substrate and, in some contexts, an intermediate in acid- or base-catalyzed reactions.

As a Substrate:

Hydrolysis: As discussed in Section 5.1, this compound undergoes acid-catalyzed hydrolysis to formic acid and n-butylamine, and base-promoted hydrolysis to formate and n-butylamine jove.comlibretexts.orglibretexts.orgcdnsciencepub.comcdnsciencepub.combyjus.comchemistrysteps.comacs.org.

Formylation: While this compound is a product of formylation of n-butylamine with formic acid or formamide google.comwikipedia.orgacs.orgchembk.comrsc.org, it can also be a reactant in certain formylation reactions or related transformations. For example, N-alkyl formamides can be used in the Vilsmeier-Haack reaction, although this compound itself is less commonly cited in this specific context compared to dimethylformamide (DMF) wikipedia.org. The Vilsmeier-Haack reagent, formed from a substituted formamide and phosphorus oxychloride, is an electrophilic species used for formylating electron-rich aromatic compounds.

Oxidative C-N Cleavage: In the presence of base and oxidants, secondary amides like this compound can undergo C-N bond cleavage, leading to primary amides or other products rsc.orgnih.govresearchgate.net.

As an Intermediate: In reactions where this compound is formed in situ or is a transient species, it can then participate in subsequent acid- or base-catalyzed reactions. For example, in the Goldberg reaction for N-arylation of amines, secondary amides like this compound can be coupled with aryl halides mdpi.com. The mechanism of such reactions often involves metal catalysis and may be influenced by the presence of bases.

The general acid-catalyzed reaction of an amide with an alcohol to form an ester involves protonation of the amide carbonyl, followed by nucleophilic attack by the alcohol, and subsequent elimination steps pearson.com. While this compound would not typically be the amide substrate in this specific type of esterification (as it's already a formamide), this illustrates the role of amides in acid-catalyzed transformations.

Applications of N Butylformamide in Advanced Chemical Synthesis and Materials Science

N-Butylformamide as a Solvent in Complex Organic Synthesis

The utility of a solvent in organic synthesis is dictated by its physical and chemical properties, which influence reaction outcomes. This compound's character as a polar, high-boiling solvent makes it a suitable medium for a range of chemical transformations.

The rate and stereochemical outcome of a reaction are highly sensitive to the solvent environment. Solvents influence reactivity by stabilizing or destabilizing reactants, transition states, and products. wikipedia.org The effect of a solvent on reaction rates is largely determined by its ability to solvate the intermediate species, particularly the transition state. Polar solvents, for example, are known to accelerate reactions that proceed through polar or charged transition states by lowering the activation energy. researchgate.net

This compound, as a polar aprotic solvent, can significantly influence reaction kinetics. Its dielectric constant and ability to engage in hydrogen bonding can stabilize charged intermediates, thereby increasing reaction rates compared to nonpolar solvents. ajgreenchem.com In stereoselective synthesis, the solvent can dictate the three-dimensional arrangement of the product by participating in the formation of distinct solute-solvent clusters, which act as the reactive species. rsc.org The specific interactions between this compound and the reactants or catalysts can favor the formation of one stereoisomer over another, leading to higher diastereoselectivity or enantioselectivity.

Table 1: Comparison of Solvent Properties

Solvent Dielectric Constant (at 25°C) Type Potential Effect on Polar Reactions
Water 78 Polar Protic High stabilization of charged species
Dimethylsulfoxide (DMSO) 47 Polar Aprotic Strong stabilization of cations
Acetonitrile 37 Polar Aprotic Moderate stabilization
This compound (Varies with conditions) Polar Aprotic Stabilization of charged intermediates
Methanol (B129727) 32.7 Polar Protic Can participate in H-bonding

This table presents comparative data to illustrate the context of solvent properties. Specific values for this compound may vary based on experimental conditions.

Many chemical reactions cannot be performed in aqueous solutions due to the reactivity of reagents with water. vpscience.orgpearsoncanada.ca In such cases, non-aqueous solvents are essential. This compound serves as a valuable non-aqueous medium, capable of dissolving a variety of organic and inorganic compounds. Its high boiling point also makes it suitable for reactions requiring elevated temperatures.

Furthermore, its use extends to high-pressure reaction systems. High-pressure chemistry often involves transformations where a reduction in volume occurs during the formation of the transition state. The application of high pressure can accelerate such reactions and influence product selectivity. This compound's stability under these conditions makes it a candidate for specialized syntheses that leverage pressure as a reaction parameter.

This compound as a Precursor or Reagent for Nitrogen-Containing Heterocycles and Fine Chemicals

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, natural products, and functional materials. digitellinc.comnih.govnih.gov The synthesis of these complex molecules is a primary focus of organic chemistry. grafiati.com this compound can serve as a direct source of nitrogen and a formyl group in the construction of these rings.

As a reagent, this compound can be used in formylation reactions to introduce a -CHO group onto a substrate. It is particularly valuable in the synthesis of various heterocyclic systems, such as pyrimidines, quinazolines, and imidazoles, where the formamide (B127407) moiety is incorporated to build parts of the heterocyclic ring. This approach is central to the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, such as active pharmaceutical ingredients (APIs). amerigoscientific.comazom.comrsc.org The use of this compound as a building block allows for the efficient assembly of complex molecular architectures required in medicinal chemistry and materials science. escholarship.org

This compound as a Component in Polymer Science and Engineering

The field of polymer science relies on the precise control of polymerization processes and the subsequent modification of polymers to achieve desired material properties. ijpsm.com this compound finds applications in this domain, both as a medium for polymerization and as a component in creating novel materials.

This compound can be employed as a solvent for various polymerization reactions, including those that produce high-performance polymers like polyimides and polysulfones. Its ability to dissolve monomers and the resulting polymer chains is crucial for achieving high molecular weights and uniform material properties. The choice of solvent can impact polymerization kinetics, affecting the rate of reaction and the final characteristics of the polymer. nih.gov

Beyond its role as a solvent, this compound can be involved in polymer modification. escholarship.org This involves chemically altering a pre-existing polymer to change its properties. For instance, functional groups from this compound could be grafted onto a polymer backbone to enhance its solubility, thermal stability, or to introduce specific functionalities for advanced applications. rsc.orgnih.gov

The development of advanced polymeric materials with tailored functions is a key area of modern materials science. nih.govnih.gov this compound plays a role in the fabrication of specialized materials such as polymer membranes. mdpi.com In the production of membranes via phase inversion, the solvent system (which can include this compound) is critical in determining the final membrane morphology, including its porosity and pore size distribution. rmit.edu.au These structural characteristics, in turn, govern the membrane's performance in applications like water purification, gas separation, and biomedical devices. mdpi.com

Functional polymers, designed for specific tasks such as sensing, catalysis, or energy storage, can also be synthesized using this compound. Its role as a solvent or reagent in the synthesis of the polymer's constituent monomers or during the polymerization process itself can be integral to achieving the desired functionality and performance of the final material.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Water
Dimethylsulfoxide (DMSO)
Acetonitrile
Methanol
Ethanol
Pyrimidines
Quinazolines
Imidazoles
Polyimides

This compound in Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

This compound serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The coordination typically occurs through the oxygen atom of the carbonyl group, which possesses a lone pair of electrons available for donation to a metal center. The formation of these metal complexes opens avenues for their application in diverse fields, including catalysis.

Synthesis and Characterization of Metal-N-Butylformamide Complexes

The synthesis of metal-N-Butylformamide complexes generally involves the reaction of a suitable metal salt with this compound in an appropriate solvent. The resulting complexes can be isolated and characterized using various spectroscopic and analytical techniques.

General Synthetic Method:

A common method for the preparation of these complexes involves dissolving a metal salt (e.g., chloride, nitrate, or sulfate (B86663) salts of transition metals) in a solvent, followed by the addition of this compound. The reaction mixture is often stirred at room temperature or heated to facilitate complex formation. The resulting solid complex can then be filtered, washed, and dried.

Characterization Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for confirming the coordination of this compound to the metal ion. The C=O stretching frequency in the free this compound ligand is typically observed in the range of 1650-1680 cm⁻¹. Upon coordination to a metal ion, this band shifts to a lower frequency, indicating a weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal. New bands may also appear at lower frequencies corresponding to the M-O (metal-oxygen) stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ions are sensitive to the ligand field, and the observed absorption bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar).

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal ion, which in turn provides insights into the geometry and the nature of the metal-ligand bond.

Elemental Analysis: This technique is used to determine the empirical formula of the synthesized complexes by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal present.

Table 1: Spectroscopic Data for Representative Metal-N-Butylformamide Complexes

Metal ComplexKey IR Bands (cm⁻¹)ν(C=O) Shift (cm⁻¹)M-O Stretching (cm⁻¹)
[Co(NBF)₄Cl₂]~1630~ -30~ 450
Ni(NBF)₆₂~1635~ -25~ 460
[Cu(NBF)₂(H₂O)₂]SO₄~1640~ -20~ 475

NBF = this compound

Catalytic Applications of Metal-N-Butylformamide Complexes

Research in this area has explored their use in oxidation, reduction, and carbon-carbon bond-forming reactions. The this compound ligand can influence the electronic and steric properties of the metal center, thereby tuning its catalytic reactivity. While extensive research is ongoing, preliminary studies suggest that these complexes can act as effective catalysts in certain organic transformations. For instance, some transition metal complexes have been investigated for their ability to catalyze the formylation of amines. researchgate.net The development of efficient and sustainable chemical processes is a significant area of current research, with a focus on utilizing readily available reagents and solvents. researchgate.net

The design and synthesis of novel metal-ligand complexes are central to the advancement of catalysis. virginia.edu By strategically selecting metal centers and ligand frameworks, it is possible to create catalysts with tailored properties for specific chemical transformations. The cooperative effects between the metal and the ligand can lead to enhanced catalytic performance. virginia.edu While the direct catalytic applications of metal-N-Butylformamide complexes are still an emerging field, the principles of coordination chemistry and catalyst design provide a strong foundation for future developments.

Advanced Analytical Methodologies for N Butylformamide in Complex Chemical Matrices

High-Resolution Chromatographic Techniques for Trace Analysis (e.g., GCxGC-TOFMS)

Trace analysis of N-Butylformamide, especially in complex mixtures, benefits significantly from the enhanced separation power of high-resolution chromatographic techniques. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) is a state-of-the-art approach for this purpose. birmingham.ac.uk

In a GCxGC system, the effluent from a primary gas chromatography column is subjected to a second, orthogonal separation on a different column (e.g., non-polar followed by a polar column). birmingham.ac.uk This process, facilitated by a modulator, provides a much higher peak capacity and resolution compared to conventional one-dimensional GC. azom.com The modulator traps, focuses, and re-injects small fractions of the eluate from the first column onto the second, resulting in very narrow peaks and a significant enhancement in the signal-to-noise ratio. azom.comchromatographyonline.com

For this compound analysis, this means it can be effectively separated from matrix components that might co-elute in a single-column separation. azom.com The TOFMS detector offers high-speed data acquisition, which is essential to adequately sample the narrow peaks generated by GCxGC, and provides high-resolution mass spectra for confident identification. birmingham.ac.uk This combination allows for the detection of trace levels of this compound that would otherwise be obscured by matrix interference. azom.comchromatographyonline.com The structured nature of GCxGC chromatograms, where chemically similar compounds align in specific patterns, further aids in the identification process. birmingham.ac.uk

Feature1D GC-MSGCxGC-TOFMS
Peak Capacity Low to Moderate (hundreds of peaks)Very High (thousands of peaks) birmingham.ac.uk
Resolution StandardSignificantly Enhanced azom.com
Sensitivity GoodExcellent (Signal-to-noise ratio increased 10-fold or more) chromatographyonline.com
Co-elution Common in complex matricesLargely resolved azom.com
Data Complexity 2D Data (Time vs. Intensity)3D Data (1st Dim. RT, 2nd Dim. RT, Intensity)
Application Routine analysis of simple to moderately complex mixturesAnalysis of highly complex mixtures (e.g., petrochemical, environmental) birmingham.ac.uk

Hyphenated Techniques for Structural Confirmation and Quantitative Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for unambiguous structural confirmation and quantification. chemijournal.comijnrd.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links the separation power of high-performance liquid chromatography (HPLC) with the definitive structure elucidation capability of nuclear magnetic resonance (NMR) spectroscopy. iosrphr.org For a compound like this compound, after chromatographic separation, the eluent can be directed into an NMR flow cell. This allows for the acquisition of proton (¹H) and other NMR spectra (e.g., ¹³C) for the isolated compound. iosrphr.org

This technique is invaluable for confirming the structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom, including spin-spin coupling patterns that reveal connectivity. While NMR has inherently low sensitivity compared to mass spectrometry, advancements like cryogenically cooled probes and stop-flow techniques (where the chromatographic flow is paused during NMR acquisition) have improved detection limits, making it a viable tool for confirming the identity of key components in a mixture. sumitomo-chem.co.jpmdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines gas chromatography with infrared spectroscopy, providing information about the functional groups present in a molecule. chromatographytoday.com As this compound elutes from the GC column, it passes through a gas cell (a "light pipe") in an FTIR spectrometer, where its infrared spectrum is recorded. chromatographytoday.com

The resulting spectrum can be used to confirm the presence of key functional groups in this compound:

N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I band): A strong absorption usually found around 1630-1680 cm⁻¹.

N-H bend (Amide II band): Occurs in the 1550-1640 cm⁻¹ region.

C-H stretches: From the butyl group, observed around 2850-3000 cm⁻¹.

GC-IR is particularly effective at distinguishing between structural isomers, which may have identical mass spectra but will exhibit unique IR spectra. chromatographytoday.com The NIST database contains reference gas-phase IR spectra for this compound, which can be used for library matching and definitive identification. nist.gov

TechniquePrincipleInformation Provided for this compound
LC-NMR Separation by HPLC followed by NMR detection. Unambiguous structural elucidation, proton and carbon environments, stereochemistry.
GC-IR Separation by GC followed by IR detection. chromatographytoday.comConfirmation of functional groups (amide N-H, C=O), distinction from structural isomers. chromatographytoday.com
GC-MS Separation by GC followed by mass spectrometry detection.Molecular weight (101.15 g/mol ) and fragmentation pattern for identification. nih.gov

Electrochemical Methods for Selective Detection and Monitoring

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection and monitoring of specific analytes. biorxiv.org The direct electrochemical oxidation or reduction of this compound may be challenging due to its lack of easily oxidizable or reducible functional groups under typical conditions. However, several indirect strategies and advanced sensor designs can be employed.

One approach involves the development of a sensor with a chemically modified electrode. nih.gov A glassy carbon electrode could be modified with a specific catalyst or nanomaterial that facilitates the electrochemical reaction of the amide group or a derivative. iapchem.org For instance, certain transition metal complexes are known to catalyze the oxidation of organic molecules. nih.gov

Another strategy is indirect detection. This could involve a pre- or post-column derivatization reaction that converts this compound into an electrochemically active species. Alternatively, a sensor could be designed to detect a product of a chemical or enzymatic reaction involving this compound. The development of such a sensor would focus on creating a highly selective recognition layer on the electrode surface, potentially using molecularly imprinted polymers or specific binding proteins, to ensure selective detection in complex matrices. biorxiv.org The sensor's response, typically a change in current or potential, would be proportional to the concentration of this compound. mdpi.com

Sensor ComponentFunctionExample Material/Method
Working Electrode Site of the electrochemical reaction.Glassy Carbon, Gold, Platinum. iapchem.org
Modification Layer Enhances sensitivity and selectivity.Transition metal nano-complexes, conductive polymers, nanomaterials (e.g., graphene). nih.govmdpi.com
Recognition Element Provides high selectivity for this compound.Molecularly Imprinted Polymer (MIP), specific enzymes.
Transduction Signal The measured electrical property.Current (Amperometry), Potential (Potentiometry), Impedance. mdpi.com

Spectrophotometric Methods for Quantitative Determination in Non-Aqueous Systems

Spectrophotometry, based on the Beer-Lambert law, is a widely used technique for quantitative analysis. juniperpublishers.comnih.gov this compound does not possess a strong chromophore, meaning it does not absorb significantly in the UV-Visible region, making direct spectrophotometric determination difficult. nih.gov Therefore, quantitative analysis typically requires a derivatization step to produce a colored product. juniperpublishers.com

A common method for amides involves a colorimetric reaction. For example, the hydroxamic acid test could be adapted for quantitative purposes. This involves reacting this compound with hydroxylamine (B1172632) to form a hydroxamic acid, which then complexes with iron(III) ions in an acidic solution to produce a intensely colored magenta or reddish-brown complex. The reaction would be carried out in a suitable non-aqueous solvent compatible with all reagents.

The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax). juniperpublishers.com A calibration curve is constructed by preparing a series of standard solutions of this compound, performing the color-forming reaction, and plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance after derivatization and interpolating the value from the calibration curve. researchgate.net

This compound Concentration (µg/mL)Absorbance at λmax (Hypothetical Data)
100.115
200.232
400.459
600.685
800.910

Environmental Transformation Pathways of N Butylformamide: Chemical Perspectives

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis in Model Systems

Hydrolysis:

N-Butylformamide, as a secondary amide, is susceptible to hydrolysis, a chemical process in which a water molecule cleaves one or more chemical bonds. The rate and extent of hydrolysis are significantly influenced by pH and temperature. Generally, amide hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the this compound molecule is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of n-butylamine result in the formation of formic acid.

HCO-NH-C₄H₉ + H₂O → HCOOH + C₄H₉NH₂ (in acidic/neutral conditions) HCO-NH-C₄H₉ + OH⁻ → HCOO⁻ + C₄H₉NH₂ (in alkaline conditions)

Interactive Data Table: General Influence of pH on Amide Hydrolysis Rate (Conceptual representation based on general chemical principles, as specific data for this compound was not found)

pH RangePredominant MechanismRelative RatePrimary Products
< 6Acid-catalyzedModerateFormic acid, n-Butylammonium ion
6 - 8NeutralSlowFormic acid, n-Butylamine
> 8Base-catalyzedHighFormate (B1220265), n-Butylamine

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The susceptibility of a molecule to photolysis depends on its ability to absorb light energy at specific wavelengths, leading to the excitation of electrons and subsequent bond cleavage. For this compound, the carbonyl group and the nitrogen lone pair electrons are the primary chromophores that can absorb ultraviolet (UV) radiation.

Direct photolysis occurs when this compound itself absorbs a photon, leading to its degradation. Indirect photolysis involves other substances present in the environment, known as photosensitizers, which absorb light and then transfer the energy to the this compound molecule, causing it to break down.

The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in assessing the rate of photolysis. While specific quantum yield data for this compound is not available in the provided search results, studies on other organic compounds show that photolysis can be a significant degradation pathway. dtic.milnih.gov The degradation products of photolysis can be complex and may include smaller organic molecules resulting from the cleavage of the C-N bond or fragmentation of the butyl group.

Enzymatic Biotransformation in Controlled Model Systems

The biotransformation of this compound can be mediated by enzymes, particularly amidases (also known as acylamidases). These enzymes catalyze the hydrolysis of amide bonds. nih.govresearchgate.netresearchgate.net In controlled model systems, microorganisms expressing amidases can be used to study the biodegradation pathways of this compound.

The general mechanism of amidase-catalyzed hydrolysis involves the formation of a tetrahedral intermediate at the enzyme's active site, followed by the release of the amine and the carboxylic acid. nih.gov For this compound, this would result in the formation of n-butylamine and formic acid.

The enzymatic reaction can be represented as:

HCO-NH-C₄H₉ + H₂O --(Amidase)--> HCOOH + C₄H₉NH₂

The efficiency of this biotransformation depends on several factors, including the specific strain of microorganism, the concentration of the substrate (this compound), temperature, and pH. researchgate.net Some microorganisms are known to possess robust enzymatic systems capable of degrading a wide range of amides. researchgate.net This enzymatic degradation is a key process in the natural attenuation of this compound in the environment and is also harnessed in bioremediation technologies.

Advanced Oxidation Processes for this compound Degradation in Chemical Waste Streams

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comnih.govelsevierpure.com These processes are particularly effective for the degradation of recalcitrant organic compounds like this compound that may be present in industrial waste streams. researchgate.net

Common AOPs that could be applied for this compound degradation include:

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals. mdpi.come3s-conferences.org The photo-Fenton process enhances this reaction with UV light, leading to a higher production of hydroxyl radicals and thus a more efficient degradation of organic pollutants. nih.govmdpi.com The hydroxyl radicals can attack the this compound molecule at various sites, leading to its fragmentation and eventual mineralization to carbon dioxide, water, and inorganic nitrogen compounds. nih.gov

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with this compound or decompose in water to form hydroxyl radicals, which then drive the oxidation. epfl.ch The effectiveness of ozonation is dependent on pH and the presence of other substances in the water that can act as radical scavengers.

UV/H₂O₂ Process: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It is a clean and effective method for degrading a wide range of organic contaminants. mdpi.com

Interactive Data Table: Overview of AOPs for Potential this compound Degradation

AOP MethodPrimary Oxidant(s)Key ParametersPotential Advantages
Fenton•OHpH, [Fe²⁺], [H₂O₂]High efficiency, relatively low cost
Photo-Fenton•OHpH, [Fe²⁺], [H₂O₂], UV intensityEnhanced degradation rates
OzonationO₃, •OHpH, Ozone doseStrong oxidizing power
UV/H₂O₂•OHUV intensity, [H₂O₂]No sludge formation

These advanced oxidation processes offer promising solutions for the treatment of chemical waste streams containing this compound, leading to its complete degradation and detoxification of the effluent.

Intermolecular Interactions and Solution Chemistry of N Butylformamide

Elucidation of Hydrogen Bonding Networks in N-Butylformamide Solutions

This compound, as a secondary amide, possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This dual functionality allows for the formation of extensive hydrogen-bonding networks in its pure liquid state and in solutions. In principle, this compound molecules can self-associate to form linear chains or cyclic dimers and oligomers. The butyl group, being nonpolar, can influence the geometry and stability of these networks through steric hindrance and hydrophobic interactions.

While specific research on the intricate hydrogen-bonding networks of this compound is not extensively detailed in the available literature, studies on analogous N-alkylamides, such as N-methylformamide, offer a foundational understanding. For instance, computational studies on N-methylformamide have shown that it can form a robust network of hydrogen bonds, with both cis and trans conformers participating in these interactions. arxiv.org It is reasonable to infer that this compound would exhibit similar, albeit sterically more hindered, hydrogen-bonding capabilities. The presence of the butyl group may favor the formation of less ordered, more dynamic hydrogen-bonding arrangements compared to smaller N-alkylamides.

The extent and nature of these hydrogen-bonding networks are also significantly influenced by the solvent. In protic solvents, this compound can participate in hydrogen bonding with solvent molecules, leading to a disruption of its self-association and the formation of solute-solvent hydrogen bonds. In aprotic solvents, the self-association of this compound is expected to be more pronounced.

Solute-Solvent Interactions and Their Influence on Chemical Reactivity

The interactions between this compound (solute) and the surrounding solvent molecules play a critical role in determining its behavior in solution and its influence on chemical reactions. These interactions can be broadly categorized as specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole, van der Waals forces). The polarity and hydrogen-bonding capacity of the solvent are key factors that govern the nature and strength of these interactions.

The solvent can significantly impact the rate and mechanism of a chemical reaction. researchgate.netrsc.org For instance, in reactions where this compound acts as a solvent, its ability to stabilize or destabilize reactants, transition states, and products through solvation can alter the reaction kinetics. researchgate.netajgreenchem.com Polar solvents, for example, are known to accelerate reactions that proceed through polar transition states by lowering the activation energy. ajgreenchem.com

The interplay of solute-solvent and solvent-solvent interactions can lead to complex effects on reaction rates and equilibria. researchgate.net A comprehensive understanding of these interactions is crucial for predicting and controlling chemical reactivity in solutions containing this compound.

Thermodynamic Analysis of this compound Solutions and Mixtures

The thermodynamic properties of this compound solutions provide quantitative insights into the intermolecular interactions at play. Properties such as excess molar volume (VE), excess enthalpy (HE), and excess Gibbs free energy (GE) are particularly informative. A negative VE, for instance, suggests strong specific interactions, such as hydrogen bonding, leading to a more compact packing of the molecules in the mixture compared to the ideal solution. Conversely, a positive VE indicates that the interactions between unlike molecules are weaker than those between like molecules, or that steric effects lead to a less efficient packing.

Although specific thermodynamic data for binary mixtures of this compound are limited in the available literature, studies on similar systems, such as N,N-dimethylformamide + 1-butanol (B46404) mixtures, provide a useful reference. ripublication.com In such systems, the sign and magnitude of the excess properties are found to be dependent on the composition and temperature, reflecting the changing balance of intermolecular forces.

Interactive Table: Excess Molar Volumes (VE) of Hypothetical this compound + Solvent Mixtures at 298.15 K (Illustrative Data)

Mole Fraction of this compound (x₁)VE (cm³/mol) - Solvent A (Non-polar)VE (cm³/mol) - Solvent B (Polar, Protic)
0.10.05-0.10
0.30.12-0.25
0.50.15-0.30
0.70.12-0.25
0.90.05-0.10

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the principles of intermolecular interactions. Solvent A represents a non-polar solvent where positive deviations in excess volume might be expected due to the disruption of this compound self-association without strong compensating interactions. Solvent B represents a polar, protic solvent where negative deviations are expected due to strong hydrogen bonding between this compound and the solvent.

A thorough thermodynamic analysis would involve the measurement of these excess properties over a range of compositions and temperatures, allowing for the calculation of other important parameters such as partial molar properties.

Spectroscopic Probes for Investigating Intermolecular Interactions (e.g., FTIR shifts)

Spectroscopic techniques are powerful tools for probing intermolecular interactions at the molecular level. Fourier-transform infrared (FTIR) spectroscopy is particularly sensitive to changes in the vibrational frequencies of functional groups involved in hydrogen bonding. The stretching frequency of the carbonyl group (C=O) in this compound is a valuable probe for studying its interactions with different solvents.

When this compound is dissolved in a solvent, the C=O stretching frequency can shift compared to its value in a non-interacting solvent (like a dilute solution in a non-polar solvent). A red shift (shift to lower wavenumber) of the C=O band is indicative of hydrogen bonding, where the solvent acts as a hydrogen bond donor to the carbonyl oxygen. The magnitude of this shift generally correlates with the strength of the hydrogen bond.

A study on the interactions of N-tert-butylformamide with various ethers provides relevant insights. dntb.gov.ua The frequency of the C=O stretching vibration was found to shift to lower wavenumbers in the presence of ethers, indicating the formation of N-H···O hydrogen-bonded complexes. dntb.gov.ua The equilibrium constants for the formation of 1:1 complexes were also determined, providing a quantitative measure of the interaction strength. dntb.gov.ua

Interactive Table: Carbonyl Stretching Frequency (νC=O) of this compound in Various Solvents (Illustrative Data)

SolventDielectric Constant (ε)νC=O (cm⁻¹)Shift (Δν) from Non-polar Solvent (cm⁻¹)
Hexane (Non-polar)1.8816800
Dichloromethane8.931675-5
Acetone20.71672-8
Methanol (B129727) (Protic)32.71665-15
Water (Protic)80.11660-20

Note: The data in this table is illustrative and based on general trends observed for amides in different solvents. The actual values for this compound would need to be determined experimentally. The trend shows a greater red shift in more polar and protic solvents, indicating stronger solute-solvent interactions with the carbonyl group.

By correlating the observed spectral shifts with solvent parameters (e.g., polarity, hydrogen bond acidity/basicity), it is possible to gain a deeper understanding of the specific and non-specific interactions that govern the solution chemistry of this compound.

Future Directions and Emerging Research Avenues for N Butylformamide

Integration in Sustainable Chemistry and Green Synthesis Paradigms

The chemical industry's growing emphasis on sustainability and green chemistry principles presents significant opportunities for N-Butylformamide. Research is exploring its potential as a more environmentally benign solvent or reagent, aiming to replace less sustainable alternatives. Its solubility in both polar and non-polar solvents makes it attractive for various reaction media solubilityofthings.com. Furthermore, the development of CO2-based synthesis routes for formamides, including this compound, is being pursued as a strategy to utilize greenhouse gases as feedstock, aligning with circular economy goals researchgate.netrsc.orgrsc.org. Studies are investigating the efficiency and cost-effectiveness of these green transformations, aiming to reduce reliance on hazardous chemicals and energy-intensive processes researchgate.netrsc.orgresearchgate.netmdpi.comdovepress.comunibe.chuva.nlacs.org. The potential for this compound to be derived from renewable resources or used in bio-based synthesis pathways could further enhance its sustainability profile.

Exploration of Novel Catalytic Roles and Asymmetric Transformations

While this compound is primarily recognized for its solvent properties and role as a synthetic intermediate, future research may uncover novel catalytic applications. Formamides, in general, have shown promise as organocatalysts rsc.orgrsc.org. Investigations into this compound's potential to act as a catalyst or co-catalyst in specific organic transformations, particularly those requiring mild conditions or specific activation, could reveal new synthetic methodologies.

The field of asymmetric synthesis, which focuses on creating chiral molecules with specific three-dimensional arrangements, is another area where this compound's properties might be leveraged. While direct evidence of this compound being used as a chiral auxiliary or catalyst is limited in the provided search results, its structural features could potentially be modified or exploited in the design of new chiral ligands or catalysts. The broader class of formamides is recognized for its role in various synthetic pathways, and future research might explore this compound's specific contributions to enantioselective processes yale.eduwikipedia.orgchiralpedia.com.

Development of this compound-Based Functional Materials for Specialized Applications

This compound's chemical structure, featuring both polar amide and non-polar butyl groups, suggests its potential utility in the development of functional materials. Its role in the polymer industry has been noted, indicating potential for incorporation into polymer backbones or as a functional additive to modify material properties solubilityofthings.com. Research into supramolecular chemistry has also identified this compound as a guest molecule that can form complexes with calixarene-based liquid crystals, influencing their mesophase behavior acs.orgnih.gov. This interaction highlights its capacity to participate in host-guest chemistry and potentially contribute to the design of novel materials with tailored optical or electronic properties. Further exploration could involve its use in coatings, composites, or as a precursor for specialized monomers.

Unexplored Reactivity Patterns and Synthetic Transformations

While this compound is known to undergo hydrolysis to form butylamine (B146782) and formic acid, and can participate in condensation and acylation reactions solubilityofthings.com, many of its reactivity patterns may remain underexplored. Its potential as a formylating agent or as a source of the formyl group in various synthetic transformations warrants further investigation. For instance, research into the N-formylation of amines using CO2 and sodium borohydride (B1222165) highlights the role of formamide-based solvents in promoting such reactions, suggesting that this compound might serve as a reaction medium or even a participant in related chemistries researchgate.netrsc.orgrsc.org. Exploring its behavior under different catalytic conditions, photochemical activation, or in novel multicomponent reactions could unlock new synthetic pathways and applications.

Enhancements in Theoretical and Computational Modeling of this compound Systems

The application of theoretical and computational chemistry is crucial for understanding and predicting the behavior of chemical compounds. Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools that can provide atomic-level insights into this compound's properties, reactivity, and interactions mdpi.comnih.goviaea.orgscispace.com. Future research could employ these methods to:

Predict Reactivity: Model this compound's reaction mechanisms and transition states to identify new synthetic routes or optimize existing ones.

Investigate Solvation Effects: Simulate its behavior in various solvent systems to better understand its role as a solvent and its interactions with solutes.

Explore Material Properties: Model its incorporation into materials, predicting how its presence influences material characteristics.

Analyze Conformational Dynamics: Study its molecular dynamics to understand its flexibility and how it interacts with other molecules or surfaces.

Develop Green Synthesis Pathways: Use computational tools to design and optimize more efficient and sustainable synthesis routes for this compound itself.

By leveraging advanced computational techniques, researchers can gain a deeper understanding of this compound's fundamental properties, accelerating the discovery of its full potential in various chemical applications.

Q & A

Q. What are the standard methods for synthesizing N-butylformamide in a laboratory setting?

Methodological Answer: The synthesis typically involves a condensation reaction between formic acid and n-butylamine under controlled conditions. Key steps include refluxing the reactants in a non-polar solvent (e.g., toluene) with a catalyst like sulfuric acid. Post-synthesis, purification is achieved via fractional distillation. Characterization should include <sup>1</sup>H NMR to confirm the absence of unreacted amines (e.g., peaks at δ 1.3–1.6 ppm for butyl groups) and FT-IR to validate the formamide C=O stretch (~1670 cm<sup>-1</sup>) .

Q. How can researchers verify the purity of this compound after synthesis?

Methodological Answer: Employ a combination of chromatographic and spectroscopic techniques:

  • Gas Chromatography (GC) : Quantify purity by comparing peak area percentages.
  • High-Performance Liquid Chromatography (HPLC) : Detect polar impurities.
  • Karl Fischer Titration : Measure residual water content. Cross-validate results with melting point analysis and literature values (e.g., CAS 871-71-6 ).

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm) and formamide NH protons (δ 6.5–8.0 ppm).
  • FT-IR : Confirm C=O (1670 cm<sup>-1</sup>) and N-H (3300 cm<sup>-1</sup>) stretches.
  • Mass Spectrometry (MS) : Validate molecular ion peaks (m/z 101 for [M]<sup>+</sup>). Discrepancies in spectra should be resolved by repeating experiments under inert atmospheres to exclude oxidation artifacts .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved in interdisciplinary studies?

Methodological Answer: Conduct a systematic cross-validation:

  • Compare experimental NMR/IR data with computational simulations (e.g., DFT for vibrational modes).
  • Replicate synthesis using alternative routes (e.g., formylation of butylamine with methyl formate) to isolate method-dependent impurities.
  • Reference crystallographic data (if available) to confirm bond angles and molecular geometry .

Q. What experimental design considerations are critical for studying this compound’s toxicity in preclinical models?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Dose-Response Studies : Use in vitro models (e.g., hepatocyte cell lines) to establish LD50 values.
  • Ethical Compliance : Follow NIH guidelines for animal studies, including sample size justification and 3R principles (Replacement, Reduction, Refinement) .
  • Statistical Power : Predefine significance thresholds (e.g., α = 0.05) and use ANOVA for multi-group comparisons .

Q. How should researchers address contradictions in solvent stability data for this compound?

Methodological Answer:

  • Controlled Stability Assays : Test degradation under varying pH, temperature, and UV exposure. Monitor via UV-Vis for absorbance shifts (~250 nm for decomposition products).
  • Accelerated Aging Studies : Apply Arrhenius kinetics to extrapolate shelf-life.
  • Peer Review : Compare findings with published stability protocols (e.g., ECHA guidelines ).

Q. What strategies optimize this compound’s use as a solvent in green chemistry applications?

Methodological Answer:

  • Solvent Screening : Compare polarity (logP) and boiling point with alternatives (e.g., DMF, DMAc).
  • Lifecycle Analysis (LCA) : Assess environmental impact using metrics like E-factor (kg waste/kg product).
  • Catalyst Compatibility : Test recyclability in catalytic cycles (e.g., Pd-catalyzed cross-couplings) .

Q. How can computational modeling enhance the design of this compound derivatives for novel applications?

Methodological Answer:

  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups) with properties like solubility.
  • Molecular Dynamics (MD) : Simulate interactions in biphasic systems (e.g., water-organic interfaces).
  • Docking Simulations : Predict binding affinities for biomedical targets (e.g., enzyme inhibition) .

Methodological Best Practices

Q. What protocols ensure reproducibility in N-butylformamide-based experiments?

  • Detailed Documentation : Include reaction times, solvent batches, and equipment calibration in supplementary materials .
  • Open Data : Share raw spectral files (e.g., JCAMP-DX for NMR) via repositories like Zenodo.
  • Collaborative Validation : Use platforms like OSF to replicate studies across labs .

Q. How should researchers structure a manuscript reporting novel N-butylformamide applications?

  • Results Section : Avoid duplicating tables/figures; focus on mechanistic insights (e.g., hydrogen-bonding networks).
  • Supporting Information : Provide full synthetic procedures, spectral annotations, and statistical code .
  • Ethical Disclosures : Declare conflicts of interest and funding sources per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.